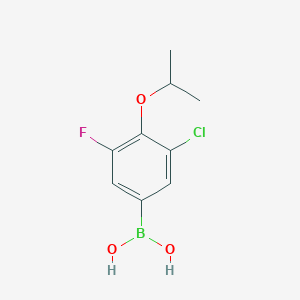

3-Chloro-5-fluoro-4-isopropoxyphenylboronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-Chloro-5-fluoro-4-isopropoxyphenylboronic acid” is a chemical compound with the CAS Number: 2096335-18-9. It has a molecular weight of 232.45 and its IUPAC name is 3-chloro-5-fluoro-4-isopropoxyphenylboronic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H11BClFO3/c1-5(2)15-9-7(11)3-6(10(13)14)4-8(9)12/h3-5,13-14H,1-2H3 . This code provides a specific description of the compound’s molecular structure.Chemical Reactions Analysis

While specific chemical reactions involving “3-Chloro-5-fluoro-4-isopropoxyphenylboronic acid” were not found in the search results, boronic acids are generally known to be involved in various types of coupling reactions, such as the Suzuki-Miyaura coupling .Scientific Research Applications

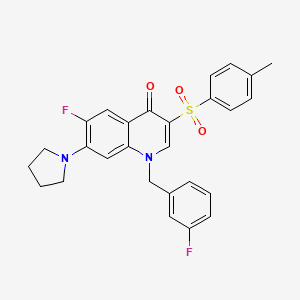

Fluorescence Quenching Studies

Fluorescence quenching studies of boronic acid derivatives, such as 5-chloro-2-methoxyphenylboronic acid and 4-fluoro-2-methoxyphenyl boronic acid, have provided insights into their potential applications in understanding molecular interactions and mechanisms. The Stern-Volmer kinetics and various quenching parameters like the Stern-Volmer constant, quenching rate parameter, volume constant, and kinetic distance have been analyzed, suggesting that a static quenching mechanism is active in these systems. This research could be relevant to the study of 3-Chloro-5-fluoro-4-isopropoxyphenylboronic acid due to the structural similarities and the involvement of boronic acid functionalities (Geethanjali, Nagaraja, & Melavanki, 2015).

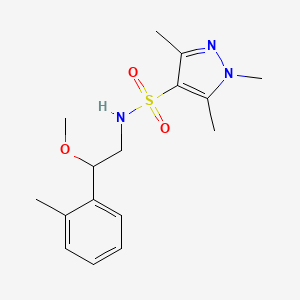

Synthesis and Pharmacological Aspects

The palladium-catalyzed Suzuki cross-coupling reaction has been employed to synthesize various derivatives, including those with 3-chloro-4-fluorophenyl groups, showcasing moderate to good yields. These derivatives have been studied for their hemolytic, biofilm inhibition, and anti-thrombolytic activities, revealing potentially good properties and suggesting a pathway for the synthesis and pharmacological evaluation of 3-Chloro-5-fluoro-4-isopropoxyphenylboronic acid derivatives (Ikram et al., 2015).

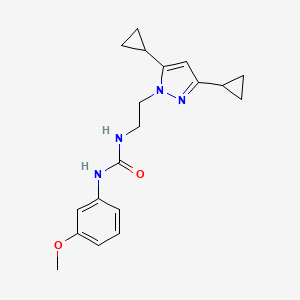

Antifungal Activity

The antifungal activity of boronic acid derivatives, including those similar to 3-Chloro-5-fluoro-4-isopropoxyphenylboronic acid, has been explored. Formylphenylboronic acids have shown activity against various fungal strains, with 4-fluoro-2-formylphenylboronic acid being highlighted for its potent antifungal properties. This suggests potential applications in developing antifungal agents (Borys et al., 2019).

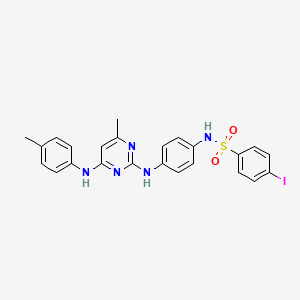

Antiinflammatory Applications

Research into the antiinflammatory activities of halogenophenyl-biphenylyl-hydroxypropionic acids, including those with fluorine and chlorine substituents, has been conducted. This could provide a foundation for investigating the antiinflammatory potential of 3-Chloro-5-fluoro-4-isopropoxyphenylboronic acid derivatives (Varoli et al., 1988).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

(3-chloro-5-fluoro-4-propan-2-yloxyphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BClFO3/c1-5(2)15-9-7(11)3-6(10(13)14)4-8(9)12/h3-5,13-14H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFHISCUVPDXONS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)Cl)OC(C)C)F)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BClFO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.44 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-5-fluoro-4-isopropoxyphenylboronic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-methyl-5-[(4-nitrophenyl)carbamoylamino]-4-thiocyanatothiophene-2-carboxylate](/img/structure/B2819321.png)

![N-(4-{[(4-bromophenyl)sulfanyl]methyl}phenyl)-4-chlorobenzenecarboxamide](/img/structure/B2819323.png)

![N-[(2-methylpyrimidin-4-yl)methyl]ethanamine dihydrochloride](/img/no-structure.png)

![2-[3,5-Bis(trifluoromethyl)anilino]ethene-1,1,2-tricarbonitrile](/img/structure/B2819341.png)

![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2819342.png)

![4-Phenyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,2,3-thiadiazole](/img/structure/B2819344.png)